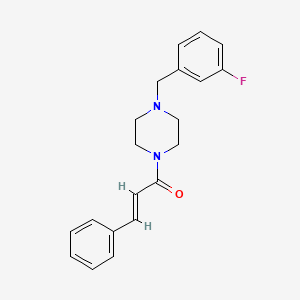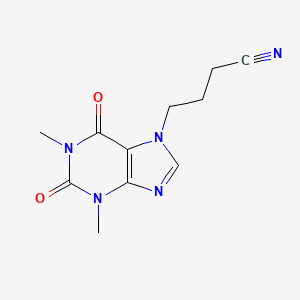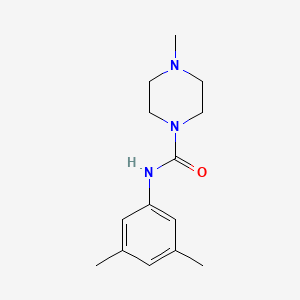![molecular formula C15H18N2O4 B5292143 N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine](/img/structure/B5292143.png)
N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine, also known as MIPA, is a chemical compound that has recently gained attention for its potential use in scientific research. MIPA is a derivative of melatonin, a hormone that regulates sleep-wake cycles in humans. MIPA has been found to have several unique properties that make it a promising tool for studying various physiological processes.
Wirkmechanismus
N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine works by activating the melatonin receptor, which is found in various tissues throughout the body. When N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine binds to the melatonin receptor, it triggers a series of cellular responses that can have a range of effects on physiological processes. The exact mechanism of action of N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine is still being studied, but it is believed to involve the regulation of gene expression and the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine has been shown to have a range of biochemical and physiological effects. It can regulate the expression of genes involved in oxidative stress, inflammation, and cell proliferation. N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine can also modulate the activity of various signaling pathways, including the MAPK and AKT pathways. Physiologically, N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine has been shown to have effects on sleep-wake cycles, immune function, and cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine has several advantages as a tool for scientific research. It is a highly specific activator of the melatonin receptor, which means that its effects can be attributed to this receptor alone. N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine is also stable and can be easily synthesized in the lab. However, there are also limitations to using N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine in lab experiments. Its effects can be highly dependent on the concentration used, and it may have off-target effects on other receptors or signaling pathways.
Zukünftige Richtungen
There are several potential future directions for research on N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine. One area of interest is its potential use as a treatment for inflammatory diseases such as arthritis. Another area of research is its effects on cancer cell growth, which could lead to the development of new cancer treatments. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine and its effects on various physiological processes.
Synthesemethoden
N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine can be synthesized through a multistep process that involves the reaction of melatonin with a propanoic acid derivative. The resulting compound is then purified through several rounds of chromatography. The synthesis of N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine is a complex process that requires a high level of expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine has been used in several scientific studies to investigate its effects on various physiological processes. One study found that N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine can act as an antioxidant, protecting cells from oxidative stress. Another study showed that N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine can inhibit the growth of cancer cells in vitro. N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
2-[3-(4-methoxyindol-1-yl)propanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10(15(19)20)16-14(18)7-9-17-8-6-11-12(17)4-3-5-13(11)21-2/h3-6,8,10H,7,9H2,1-2H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVRITMJSPIZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCN1C=CC2=C1C=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine](/img/structure/B5292064.png)
![2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5292075.png)

![2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5292079.png)
![N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxyacetamide](/img/structure/B5292082.png)
![3-[5-(2-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B5292102.png)
![1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5292104.png)

![2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B5292107.png)
![2-[4-(dimethylamino)-1,3-butadien-1-yl]-6-(2-phenylvinyl)-4H-pyran-4-one](/img/structure/B5292110.png)
![1-(4-bromophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5292116.png)

![9-methyl-2-(methylamino)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5292130.png)
![7-amino-3-(2-furyl)-8-(2-furylmethylene)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1,6-dicarbonitrile](/img/structure/B5292139.png)